molecular formula C12H16F3N B11730165 Propyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine

Propyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine

Cat. No.: B11730165
M. Wt: 231.26 g/mol
InChI Key: AJNORTXPUGTHTK-UHFFFAOYSA-N
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Description

Propyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine (CAS: 625838-83-7) is a fluorinated amine with the molecular formula C₁₂H₁₆F₃N and a molecular weight of 231.26 g/mol . Structurally, it consists of a propylamine backbone linked to a 4-(trifluoromethyl)phenyl ethyl group.

Properties

Molecular Formula

C12H16F3N

Molecular Weight

231.26 g/mol

IUPAC Name

N-[2-[4-(trifluoromethyl)phenyl]ethyl]propan-1-amine

InChI

InChI=1S/C12H16F3N/c1-2-8-16-9-7-10-3-5-11(6-4-10)12(13,14)15/h3-6,16H,2,7-9H2,1H3

InChI Key

AJNORTXPUGTHTK-UHFFFAOYSA-N

Canonical SMILES

CCCNCCC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Propyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Propyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Propyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to increased efficacy. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of trifluoromethyl-substituted amines. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
Propyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine C₁₂H₁₆F₃N 231.26 625838-83-7 Linear primary amine; -CF₃ enhances lipophilicity and electronic effects.
2-[4-(Trifluoromethyl)phenyl]propan-2-amine C₁₀H₁₂F₃N 203.21 Not explicitly listed Branched tertiary amine; reduced hydrogen-bonding capacity vs. primary amines.
Propyl[2-(trifluoromethoxy)ethyl]amine C₈H₁₆F₃NO 223.22 1286743-93-8 Contains -OCF₃ group; higher polarity compared to -CF₃-substituted analogs.
Propyl({2-[(trifluoromethyl)sulfanyl]ethyl})amine C₈H₁₆F₃NS 239.28 1286743-97-2 -SCF₃ group increases steric bulk and thioether reactivity.

Key Comparisons

Structural Flexibility vs. In contrast, 2-[4-(trifluoromethyl)phenyl]propan-2-amine (a tertiary amine) has a rigid branched structure, limiting rotational freedom but improving metabolic stability .

Hydrogen-Bonding Capacity: As a primary amine, this compound can act as both a hydrogen-bond donor and acceptor, increasing solubility in polar solvents like water or ethanol . Tertiary amines (e.g., 2-[4-(trifluoromethyl)phenyl]propan-2-amine) lack this capability, leading to lower aqueous solubility .

Electronic and Lipophilic Effects :

  • The -CF₃ group in all compounds contributes to electron-withdrawing effects and high logP values (indicative of lipophilicity). However, replacing -CF₃ with -OCF₃ (as in Propyl[2-(trifluoromethoxy)ethyl]amine) introduces polarity, reducing membrane permeability but improving solubility in acetonitrile-based chromatographic systems .

Applications :

  • This compound’s primary amine group makes it a candidate for drug intermediates or chromatographic stationary phases (e.g., hydrophilic interaction liquid chromatography) .
  • The tertiary amine 2-[4-(trifluoromethyl)phenyl]propan-2-amine is more suited for central nervous system (CNS) drugs due to its ability to cross the blood-brain barrier .

Biological Activity

Propyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine is a chemical compound characterized by its unique trifluoromethyl group attached to a phenyl ring. This structural feature significantly influences its biological activity, particularly in pharmacological contexts. The compound has garnered interest due to its potential applications in medicinal chemistry, especially concerning its interactions with neurotransmitter systems and other biological targets.

Structural Characteristics

The molecular formula of this compound is C13H16F3NC_{13}H_{16}F_3N, with a molecular weight of approximately 217.23 g/mol. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its pharmacokinetic properties and making it an attractive candidate for various therapeutic applications.

Biological Activity

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors, particularly in the central nervous system (CNS). Studies have indicated that compounds with similar structures can modulate neurotransmitter systems, which may lead to therapeutic effects in conditions such as anxiety and depression.

Interaction with Neurotransmitter Systems

Research indicates that the trifluoromethyl group plays a crucial role in enhancing the compound's interaction with various biological targets. For example, it has been shown to affect the modulation of acetylcholine receptors, which are vital for cognitive functions and memory .

Case Studies

Several studies have explored the pharmacological effects of compounds structurally related to this compound:

  • Neurotransmitter Modulation : A study demonstrated that related compounds acted as positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs), enhancing synaptic transmission and potentially improving cognitive function .
  • Inhibition Studies : Another investigation focused on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), revealing that derivatives showed moderate inhibition, suggesting potential use in treating neurodegenerative diseases .

Comparative Analysis

The following table summarizes the characteristics and biological activities of this compound compared to structurally related compounds:

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC13H16F3NC_{13}H_{16}F_3N217.23 g/molModulates nAChRs; potential CNS effects
Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amineC15H18F3NC_{15}H_{18}F_3N227.24 g/molSimilar modulation effects; slight structural variation
Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amineC15H18F3NC_{15}H_{18}F_3N217.23 g/molLower efficacy compared to propyl derivative

Pharmacological Implications

The unique structural arrangement of this compound suggests it may possess distinct pharmacological properties compared to other compounds in its class. The trifluoromethyl group not only enhances lipophilicity but also influences receptor binding affinity, which could lead to improved therapeutic outcomes in CNS-related disorders.

Future Research Directions

Further research is warranted to explore:

  • Mechanistic Studies : Understanding the precise mechanisms by which this compound interacts with neurotransmitter systems.
  • In Vivo Studies : Evaluating the compound's efficacy and safety in animal models to assess its potential therapeutic applications.
  • Synthesis of Derivatives : Investigating structural modifications to enhance biological activity and selectivity for specific receptors.

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